Hexamethylenetriperoxidediamine

Catalog No.
S576964
CAS No.
283-66-9
M.F
C6H12N2O6
M. Wt
208.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexamethylenetriperoxidediamine

CAS Number

283-66-9

Product Name

Hexamethylenetriperoxidediamine

IUPAC Name

3,4,8,9,12,13-hexaoxa-1,6-diazabicyclo[4.4.4]tetradecane

Molecular Formula

C6H12N2O6

Molecular Weight

208.17 g/mol

InChI

InChI=1S/C6H12N2O6/c1-7-2-11-13-5-8(4-10-9-1)6-14-12-3-7/h1-6H2

InChI Key

HMWPNDNFTFSCEB-UHFFFAOYSA-N

SMILES

C1N2COOCN(COO1)COOC2

Synonyms

hexamethylene triperoxide diamine, hexamethylenetriperoxidediamine, HMTD

Canonical SMILES

C1N2COOCN(COO1)COOC2

Mass Spectrometry

Field: Analytical Chemistry

Application: HMTD is used in mass spectrometry to improve detection limits. It has been found that gas-phase reactions of primary and secondary amines with one of the six methylene carbons of HMTD can lower its detection limits .

Method: The reaction occurs primarily in the atmospheric pressure chemical ionization (APCI) source and is similar to the behavior of alcohols with HMTD . Unlike alcohols, the amine reaction conserves the hydrogen peroxide on the intact product .

Results: With conditions optimized for this product, the detection of 100 pg on column was accomplished with a robust analysis of 300 pg (1.44 pmol) routinely performed on the Orbitrap mass spectrometers .

Detection of Homemade Explosives

Field: Forensic Science

Application: HMTD is used in the detection of homemade explosives. Tracking down clandestine laboratories manufacturing homemade explosives, and in particular those made organic peroxides (from triacetone triperoxide methyl ethyl ketone TATP, peroxide MEKP, hexamethylene triperoxide diamine, HMTD) is a major issue in the fight against terrorism worldwide .

Method: During the synthesis of these peroxide-based explosives, significant quantities of precursors or residues of explosives may be discharged into wastewater and then in environmental waters . Some of these precursors (e.g. acetone or hydrogen peroxide) are used for other applications (e.g.

Results: They can provide a first indication of the location of the production site through online monitoring of wastewater .

Mining

Field: Mining Industry

Application: HMTD was quickly adopted as a primary explosive in mining applications due to its high initiating power and inexpensive production .

Method: HMTD was used as an initiating explosive for blasting caps in the early part of the 20th century .

Results: Despite its initial popularity, HMTD has been largely superseded by more chemically stable compounds such as dextrinated lead azide and DDNP .

Homemade Explosives

Field: Homemade Explosives

Application: Despite no longer being used in any official application, HMTD remains a fairly popular homemade explosive . It has been used in a large number of suicide bombings throughout the world .

Method: HMTD is an unstable compound that is sensitive to shock, friction, and heat, making the substance extremely dangerous to manufacture . It also reacts with most common metals, which can lead to detonation .

Hexamethylenetriperoxidediamine (HMTD) is a highly explosive organic compound classified as a primary explosive []. It belongs to the organic peroxide family and possesses a cage-like structure with six peroxide (O-O) groups []. HMTD is not widely used in scientific research due to its explosive nature. However, limited research has explored its potential as an initiator for polymerization reactions [].


Molecular Structure Analysis

HMTD has the chemical formula C₆H₁₂N₂O₆. The key feature of its structure is the cage-like arrangement formed by the six peroxide groups connected to a central framework of carbon and nitrogen atoms []. This structure creates a strained ring system, making HMTD highly unstable and prone to decomposition with explosive force [].


Chemical Reactions Analysis

Synthesis

Decomposition

HMTD is a highly unstable compound that can decompose rapidly under various stimuli, including heat, shock, or friction []. The decomposition reaction is highly exothermic, releasing a significant amount of heat and gas, leading to an explosion. The balanced chemical equation for the complete decomposition of HMTD is not available due to the complexity of the reaction products, which can vary depending on the decomposition conditions.

Other Relevant Reactions

Due to its explosive nature, HMTD is not typically used in other chemical reactions within a scientific research setting.


Physical And Chemical Properties Analysis

  • Melting Point: 145-148 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Slightly soluble in water, soluble in organic solvents []
  • Density: 1.1 g/cm³ []
  • Stability: Highly unstable, decomposes readily under heat, shock, or friction []

Mechanism of Action (Not Applicable)

HMTD does not have a known mechanism of action in biological systems. Its primary function is as a high explosive.

HMTD is a highly dangerous compound due to its extreme sensitivity to shock, heat, and friction []. It can readily detonate with minimal provocation, posing a significant safety hazard.

  • Toxicity: Limited data exists on the specific toxicity of HMTD. However, due to its organic peroxide nature, it is likely to be irritating to the skin, eyes, and respiratory system.
  • Flammability: HMTD is highly flammable and can ignite upon contact with heat or friction [].
  • Reactivity: HMTD is a strong oxidizing agent and can react violently with other chemicals, particularly reducing agents and fuels [].
Primarily due to its peroxide functionalities. These reactions include:

  • Decomposition: Upon exposure to heat, shock, or friction, hexamethylenetriperoxide diamine can decompose rapidly, leading to an exothermic explosion. The exact products of this decomposition can vary based on the conditions but typically include gases and other reactive species .
  • Gas-phase reactions: In mass spectrometry applications, hexamethylenetriperoxide diamine can react with alcohols and amines in the atmospheric pressure chemical ionization (APCI) source, producing adducts that aid in its detection .
  • Reactivity with metals: Hexamethylenetriperoxide diamine reacts with most common metals, which can lead to detonation under certain conditions .

Hexamethylenetriperoxide diamine does not have a defined mechanism of action in biological systems. Its primary function is as a high explosive rather than a pharmacological agent. The compound is considered highly dangerous due to its extreme sensitivity to environmental stimuli such as heat and friction, which can lead to unintended detonation .

The synthesis of hexamethylenetriperoxide diamine involves the reaction of hexamine with hydrogen peroxide in the presence of an acid catalyst, typically citric acid or sulfuric acid. The procedure is as follows:

  • Dissolve hexamine (2.43 g) in 50% hydrogen peroxide (9.88 g).
  • Gradually add anhydrous citric acid (3.61 g) while maintaining a low temperature (below 10 °C).
  • Allow the reaction mixture to stir for 15–18 hours while keeping it in an ice bath.
  • Collect the product through vacuum filtration, wash with deionized water and methanol, and allow it to dry .

Hexamethylenetriperoxide diamine has several applications:

  • Explosives: Historically used as a primary explosive in blasting caps for mining operations due to its high initiating power.
  • Forensic Science: Employed in forensic investigations for detecting homemade explosives and tracking clandestine laboratories involved in their production .
  • Mass Spectrometry: Utilized in analytical chemistry to improve detection limits for various compounds through gas-phase reactions .

Research on hexamethylenetriperoxide diamine has focused on its interactions with other compounds during mass spectrometric analysis. For example, studies have shown that it can form adducts with primary and secondary amines, which helps enhance detection sensitivity in forensic applications . Additionally, its reactions with solvents like methanol during analysis can produce identifiable fragments that confirm its presence .

Hexamethylenetriperoxide diamine shares similarities with other organic peroxides but exhibits unique properties due to its specific structure and reactivity. Here are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
Acetone PeroxideC₃H₆O₆Highly sensitive; used in homemade explosives; unstable
Dinitro TolueneC₇H₅N₃O₄Used as a military explosive; more stable than HMTD
Lead AzideC₂H₅N₇O₅PbCommonly used in detonators; more stable than HMTD
Diammonium 2,4-DinitrophenolC₆H₈N₄O₄A safer alternative for use as an explosive initiator

Hexamethylenetriperoxide diamine stands out due to its cage-like structure and the presence of three peroxide groups, which contribute to its high sensitivity and explosive potential compared to other similar compounds .

XLogP3

0.1

Other CAS

283-66-9

Wikipedia

Hexamethylene triperoxide diamine

Dates

Modify: 2024-04-14

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